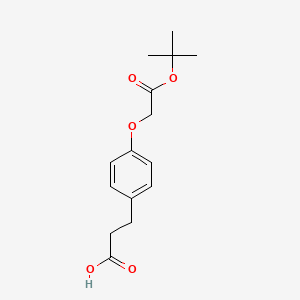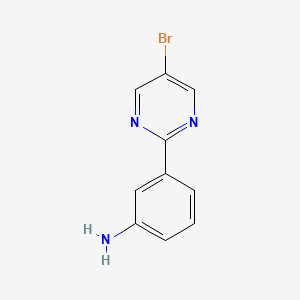
3-(5-ブロモピリミジン-2-イル)アニリン
概要
説明
“3-(5-Bromopyrimidin-2-yl)aniline” is a chemical compound with the CAS Number: 111986-67-5 . Its IUPAC name is 3-[(5-bromo-2-pyrimidinyl)oxy]aniline . The molecular formula is C10H8BrN3O and the molecular weight is 266.1 .
Synthesis Analysis
The synthesis of “3-(5-Bromopyrimidin-2-yl)aniline” involves nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation . 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Molecular Structure Analysis
The InChI code for “3-(5-Bromopyrimidin-2-yl)aniline” is 1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H,12H2 . This code provides a specific string of characters that represents the molecular structure of the compound.It is stored at room temperature . The compound’s physical form is solid .
科学的研究の応用
医薬品研究
3-(5-ブロモピリミジン-2-イル)アニリン: は、医薬品研究における潜在的な用途を持つ化合物です。これは、特にがん細胞を標的とするさまざまな薬物の合成のためのビルディングブロックとして役立ちます。 ブロモピリミジン部分は、多くの医薬品で共通の構造要素であり、生物学的標的に相互作用する能力によるものです .
材料科学
材料科学において、3-(5-ブロモピリミジン-2-イル)アニリンは、新規ポリマーまたはコーティングを作成するために使用できます。 その分子構造により、安定な結合の形成が可能になり、耐久性と耐薬品性を必要とする材料に適しています .
農業
農業における直接的な用途は十分に文書化されていませんが、3-(5-ブロモピリミジン-2-イル)アニリンのような化合物は、農薬の合成に使用できます。 これらには、殺虫剤または除草剤が含まれ、化合物の特性がこれらの製品の効力または安定性を向上させる可能性があります .
分析化学
分析化学において、3-(5-ブロモピリミジン-2-イル)アニリンは、さまざまな分析技術において標準物質または試薬として使用できます。 その明確に定義された構造と特性により、機器の校正または新しい分析方法の開発に適しています .
環境科学
3-(5-ブロモピリミジン-2-イル)アニリンの環境科学における役割には、その分解生成物の研究とその生態系への影響が含まれます。 環境におけるその挙動を理解することで、この化合物の安全な取り扱いと廃棄に関する情報を提供できます .
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
作用機序
Mode of Action
Bromopyrimidines are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting that they may interact with their targets through covalent bonding, given the reactivity of the bromine atom .
Biochemical Pathways
Bromopyrimidines are often used in medicinal chemistry, suggesting that they may be involved in a variety of biochemical pathways depending on the specific targets they interact with .
Result of Action
As a bromopyrimidine derivative, it may exert its effects through the modification of target molecules, potentially leading to changes in cellular function .
特性
IUPAC Name |
3-(5-bromopyrimidin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-5-13-10(14-6-8)7-2-1-3-9(12)4-7/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJGZLKYFDQWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
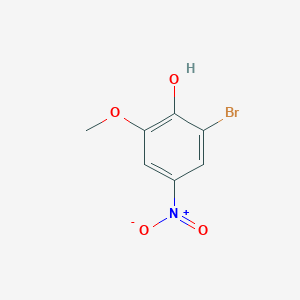
![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)
![3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1400872.png)

![[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol](/img/structure/B1400875.png)
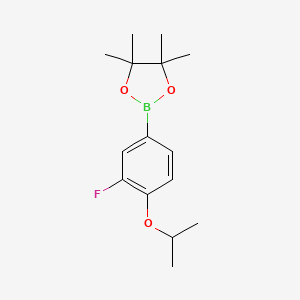
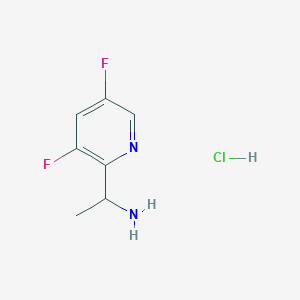
![4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride](/img/structure/B1400883.png)

![3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine](/img/structure/B1400886.png)
![Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-](/img/structure/B1400887.png)


